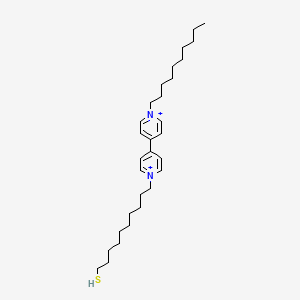
1-Decyl-1'-(10-sulfanyldecyl)-4,4'-bipyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridinium core with decyl and sulfanyldecyl substituents, making it an interesting subject for research in chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium typically involves a multi-step process. The initial step often includes the preparation of the bipyridinium core, followed by the introduction of decyl and sulfanyldecyl groups through nucleophilic substitution reactions. The reaction conditions usually require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bipyridinium core to a bipyridine structure, altering its electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s reactivity and solubility.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanocomposites, due to its electronic properties.
Mecanismo De Acción
The mechanism of action of 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium involves its interaction with molecular targets through electrostatic and hydrophobic interactions. The bipyridinium core can engage in π-π stacking with aromatic residues, while the decyl and sulfanyldecyl groups enhance membrane permeability. These interactions can disrupt cellular processes, leading to antimicrobial effects or facilitating drug delivery.
Comparación Con Compuestos Similares
Compared to other bipyridinium compounds, 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium stands out due to its unique substituents. Similar compounds include:
1-Decyl-4,4’-bipyridinium: Lacks the sulfanyldecyl group, resulting in different reactivity and applications.
1-(10-Sulfanyldecyl)-4,4’-bipyridinium: Lacks the decyl group, affecting its solubility and interaction with biological membranes.
The presence of both decyl and sulfanyldecyl groups in 1-Decyl-1’-(10-sulfanyldecyl)-4,4’-bipyridin-1-ium provides a balance of hydrophobicity and reactivity, making it a versatile compound for various applications.
Propiedades
Número CAS |
143007-76-5 |
|---|---|
Fórmula molecular |
C30H50N2S+2 |
Peso molecular |
470.8 g/mol |
Nombre IUPAC |
10-[4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decane-1-thiol |
InChI |
InChI=1S/C30H49N2S/c1-2-3-4-5-6-9-12-15-22-31-24-18-29(19-25-31)30-20-26-32(27-21-30)23-16-13-10-7-8-11-14-17-28-33/h18-21,24-27H,2-17,22-23,28H2,1H3/q+1/p+1 |
Clave InChI |
WJLVZKQYIUPGAF-UHFFFAOYSA-O |
SMILES canónico |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


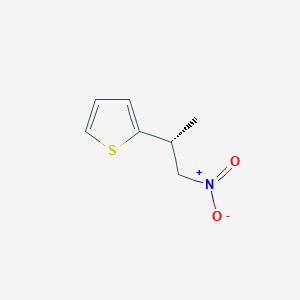

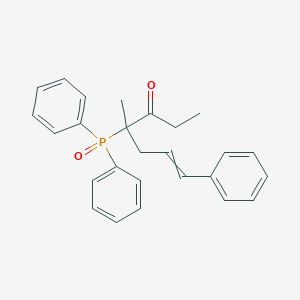

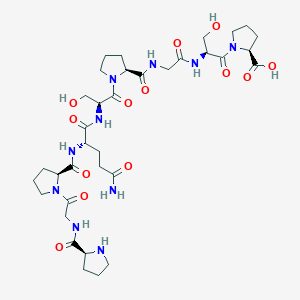
![4-{[{2-[1,3-Bis(acetyloxy)propan-2-yl]phenyl}(tert-butyl)phenylsilyl]oxy}-4-oxobutanoate](/img/structure/B12538288.png)
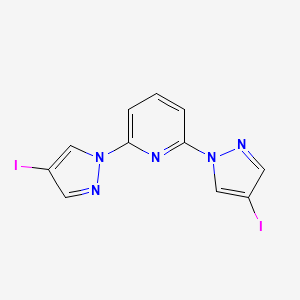
![2,7-Bis[6-(benzyloxy)naphthalen-2-YL]-9,9-dimethyl-9H-fluorene](/img/structure/B12538299.png)
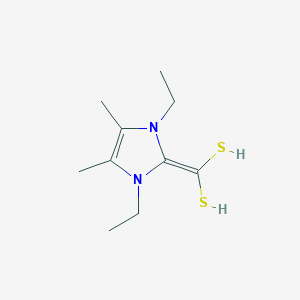
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
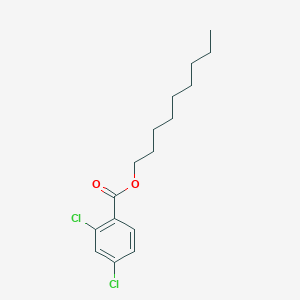
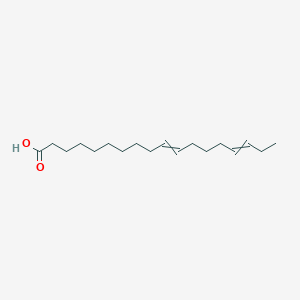
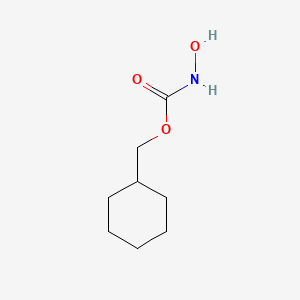
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
